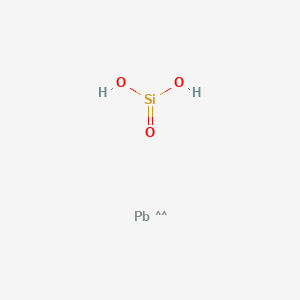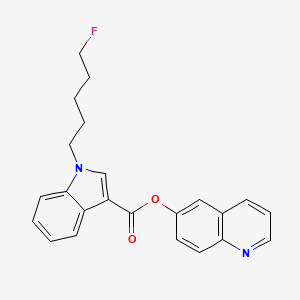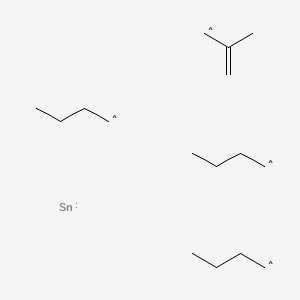
2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETC-159 is a potent, orally available inhibitor of the enzyme porcupine, which is involved in the post-translational modification of Wnt proteins. Wnt proteins play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and migration. Aberrations in Wnt signaling are implicated in various cancers, making ETC-159 a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: ETC-159 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The preparation method involves treating HEK293 cells stably transfected with STF reporter and pPGK-WNT3A plasmid (STF3A cells) with varying concentrations of compounds. For Wnt secretion, STF3A cells are treated with ETC-159 diluted in 1% fetal bovine serum-containing media .
Industrial Production Methods: The industrial production of ETC-159 involves formulating the compound in 50% polyethylene glycol 400 (vol/vol) in water. The compound exhibits good oral pharmacokinetics in mice, allowing preclinical evaluation via oral administration .
化学反应分析
Types of Reactions: ETC-159 primarily undergoes inhibition reactions where it blocks the secretion and activity of all Wnt proteins. This inhibition is crucial for its role in cancer therapy, as it suppresses cancer proliferation in several cell lines .
Common Reagents and Conditions: The common reagents used in the preparation of ETC-159 include dimethyl sulfoxide (DMSO) and fetal bovine serum. The compound is incubated for 24 hours at a concentration of 100 nanomolar .
Major Products Formed: The major product formed from the reaction involving ETC-159 is the inhibition of Wnt protein secretion, leading to the suppression of cancer cell proliferation .
科学研究应用
ETC-159 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, ETC-159 has shown promising results in treating high-grade osteosarcomas by inducing tumor necrosis and reducing vascularity . It also exhibits synergism with phosphoinositide 3-kinase inhibitors in three-dimensional cell culture, highlighting its potential in combination therapies .
作用机制
ETC-159 exerts its effects by inhibiting the enzyme porcupine, which is essential for the post-translational modification and secretion of Wnt proteins. By blocking this enzyme, ETC-159 prevents the activation of the Wnt signaling pathway, leading to the suppression of cancer cell proliferation. The molecular targets involved include β-catenin and lymphoid enhancer-binding factor 1 (LEF1), which are downstream targets of the Wnt pathway .
相似化合物的比较
ETC-159 is unique in its ability to inhibit the enzyme porcupine, making it a potent inhibitor of the Wnt signaling pathway. Similar compounds include other porcupine inhibitors such as LGK974 and WNT974. ETC-159 stands out due to its oral availability and robust activity in multiple cancer models driven by high Wnt signaling .
属性
分子式 |
C19H19N7O3 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide |
InChI |
InChI=1S/C19H19N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11,16-17H,10H2,1-2H3,(H,21,23,27) |
InChI 键 |
JOOKVOBZUCDIRM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)

![Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate](/img/structure/B12353919.png)

![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)
![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)




